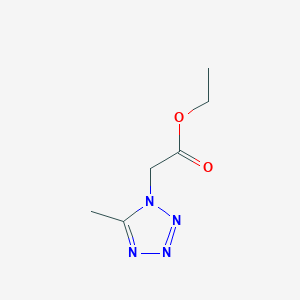

ETHYL 2-(5-METHYL-1H-TETRAZOL-1-YL)ACETATE

Descripción general

Descripción

ETHYL 2-(5-METHYL-1H-TETRAZOL-1-YL)ACETATE is an organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of an ethyl ester group and a 5-methyltetrazol-1-yl substituent. It is used in various chemical reactions and has applications in different fields such as medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(5-METHYL-1H-TETRAZOL-1-YL)ACETATE typically involves the reaction of ethyl bromoacetate with 5-methyltetrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or acetonitrile at elevated temperatures. The general reaction scheme is as follows:

Ethyl bromoacetate+5-methyltetrazoleBase, SolventEthyl 2-(5-methyltetrazol-1-yl)acetate

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the ethyl ester group is replaced by other nucleophiles.

Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products:

Hydrolysis: 2-(5-methyltetrazol-1-yl)acetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

ETHYL 2-(5-METHYL-1H-TETRAZOL-1-YL)ACETATE has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.

Materials Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.

Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in various assays and studies.

Mecanismo De Acción

The mechanism of action of ETHYL 2-(5-METHYL-1H-TETRAZOL-1-YL)ACETATE depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors, influencing biological pathways.

Comparación Con Compuestos Similares

Ethyl 2-(1H-tetrazol-1-yl)acetate: Similar structure but without the methyl group on the tetrazole ring.

Methyl 2-(5-methyltetrazol-1-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: ETHYL 2-(5-METHYL-1H-TETRAZOL-1-YL)ACETATE is unique due to the presence of both the ethyl ester group and the 5-methyltetrazol-1-yl substituent. This combination imparts specific chemical properties, such as increased lipophilicity and potential for unique biological activity, making it a valuable compound in various research and industrial applications.

Actividad Biológica

Ethyl 2-(5-methyl-1H-tetrazol-1-yl)acetate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of ethyl acetate with 5-methyl-1H-tetrazole under specific conditions. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry, confirming its molecular structure and purity.

Antioxidant Properties

Research has demonstrated that tetrazole derivatives exhibit significant antioxidant activity. For instance, a study utilizing the DPPH radical scavenging assay indicated that tetrazole compounds maintain their antioxidant capacity even at low concentrations. This compound was shown to have a scavenging activity ranging from 71.7% to 72.5% across different concentrations, suggesting robust antioxidant properties comparable to ascorbic acid but with a dose-independent effect .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies revealed that this compound exhibits cytotoxic effects on epidermoid carcinoma (A431) and colon cancer (HCT116) cells. The MTT assay results indicated an IC50 value of approximately 44.77 µg/mL against A431 cells, highlighting its potential as an anticancer agent .

Table 1 summarizes the cytotoxicity data against different cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A431 (Epidermoid Carcinoma) | 44.77 |

| HCT116 (Colon Cancer) | 201.45 |

| BJ-1 (Normal Skin Fibroblast) | 92.05 |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cancer cells. Molecular docking studies suggest that the tetrazole moiety plays a crucial role in binding to active sites of proteins involved in cancer progression, such as CSNK2A1, which is implicated in various cellular processes including cell growth and proliferation .

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a comparative study, this compound was tested alongside traditional antioxidants like ascorbic acid. The results showed that while ascorbic acid had superior scavenging activity, the tetrazole derivative maintained consistent antioxidant effects across varying concentrations, indicating its potential for use in formulations aimed at oxidative stress mitigation .

Case Study 2: Anticancer Efficacy

A comprehensive study evaluated the efficacy of this compound against several cancer types. The compound demonstrated significant cytotoxicity against A431 and HCT116 cell lines with lower toxicity towards normal BJ-1 cells, suggesting a selective action that could minimize side effects in therapeutic applications .

Propiedades

IUPAC Name |

ethyl 2-(5-methyltetrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-3-12-6(11)4-10-5(2)7-8-9-10/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHJIBCHVCJCMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=NN=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331611 | |

| Record name | ethyl 2-(5-methyltetrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24785601 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

81548-02-9 | |

| Record name | ethyl 2-(5-methyltetrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.